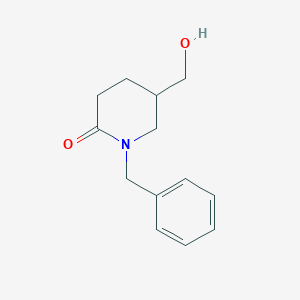

1-Benzyl-5-(hydroxymethyl)piperidin-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-5-(hydroxymethyl)piperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c15-10-12-6-7-13(16)14(9-12)8-11-4-2-1-3-5-11/h1-5,12,15H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRMCTXDLWPUNPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(CC1CO)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80693631 | |

| Record name | 1-Benzyl-5-(hydroxymethyl)piperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80693631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186663-47-7 | |

| Record name | 1-Benzyl-5-(hydroxymethyl)piperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80693631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Benzyl-5-(hydroxymethyl)piperidin-2-one (CAS 744212-68-8)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-Benzyl-5-(hydroxymethyl)piperidin-2-one, a heterocyclic compound with potential applications in medicinal chemistry. Drawing upon available data and established synthetic and analytical principles, this document serves as a valuable resource for researchers interested in the synthesis, characterization, and potential utility of this and structurally related molecules.

Chemical and Physical Properties

This compound is a substituted piperidinone, a class of compounds recognized as a "privileged scaffold" in drug discovery due to its presence in numerous biologically active molecules.[1] The core structure consists of a six-membered lactam ring functionalized with a benzyl group on the nitrogen atom and a hydroxymethyl group at the 5-position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 744212-68-8 | |

| Molecular Formula | C₁₃H₁₇NO₂ | |

| Molecular Weight | 219.28 g/mol | |

| Appearance | Colorless to Yellow Liquid | |

| Purity | Typically ≥95% | |

| Storage Temperature | Room Temperature | |

| InChI Key | LRMCTXDLWPUNPF-UHFFFAOYSA-N |

Synthesis and Purification

Proposed Synthetic Pathway

The proposed synthesis involves two key steps:

-

Reduction of the ester: The ethyl ester of 5-ethoxycarbonyl-2-piperidone is reduced to the corresponding primary alcohol, 5-(hydroxymethyl)piperidin-2-one.

-

N-Benzylation: The secondary amine within the lactam ring of 5-(hydroxymethyl)piperidin-2-one is then alkylated with a benzyl group.

References

Foreword: The Piperidin-4-one Scaffold - A Privileged Structure in Medicinal Chemistry

An In-Depth Technical Guide to the Biological Activity of N-benzyl piperidin-4-one Derivatives

The piperidine ring is a ubiquitous structural motif found in a vast array of natural products, alkaloids, and synthetic pharmaceuticals.[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal scaffold for drug design. When functionalized at the 4-position with a carbonyl group and at the nitrogen atom with a benzyl group, the resulting N-benzyl piperidin-4-one core becomes a particularly versatile pharmacophore.[3] This framework serves as a crucial intermediate in the synthesis of numerous drugs, including analgesics, antipsychotics, and antiviral agents.[1][4] More importantly, derivatives of this core structure have demonstrated a remarkable breadth of intrinsic biological activities.

This technical guide provides an in-depth exploration of the diverse biological activities of N-benzyl piperidin-4-one derivatives, moving beyond a simple catalog of effects. We will dissect the underlying mechanisms of action, present field-proven experimental protocols for their evaluation, and summarize key structure-activity relationship (SAR) data. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this potent chemical scaffold for therapeutic innovation.

Section 1: Anticancer and Antimitotic Activity

The uncontrolled proliferation of cells is a hallmark of cancer, making the cell cycle and apoptotic pathways prime targets for therapeutic intervention. N-benzyl piperidin-4-one derivatives have emerged as a promising class of cytotoxic and antimitotic agents, demonstrating efficacy against a range of human cancer cell lines.[5][6]

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

The primary anticancer mechanism for many piperidin-4-one derivatives involves the induction of programmed cell death, or apoptosis. Certain 3,5-bis(arylidene)-N-benzyl-4-piperidones act as potent inducers of apoptosis and have been shown to inhibit topoisomerase IIα, an enzyme critical for resolving DNA supercoils during replication.[6] Inhibition of this enzyme leads to DNA strand breaks, cell cycle arrest, and the activation of the apoptotic cascade.

Another key mechanism is the disruption of mitosis. N-benzyl piperidin-4-one oxime, for example, has demonstrated significant antimitotic activity by interfering with the formation or function of the mitotic spindle in Allium cepa root meristematic cells, a common model for assessing antimitotic potential.[7][8] This disruption prevents proper chromosome segregation, ultimately leading to cell death.

Caption: Intrinsic apoptosis pathway initiated by Topoisomerase IIα inhibition.

In Vitro Cytotoxicity Data

The efficacy of these compounds is quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.

| Compound Class | Cell Line | IC50 (µM) | Reference |

| N-benzylpiperidin-4-one oximes | HeLa (Cervical Cancer) | < 17 | [5] |

| 3,5-bis(arylidene)-4-piperidones | HCT116 (Colon Cancer) | < 3 | [6] |

| 3,5-bis(arylidene)-4-piperidones | MCF7 (Breast Cancer) | < 3 | [6] |

| N-aryl-N'-arylmethylureas | PC3 (Prostate Cancer) | < 3 | [9] |

| 1-(2,4-dihydroxyphenyl)-3-(4-phenylpiperidin-1-yl)prop-2-en-1-one | Breast Cancer Lines | Active | [10] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a standard first-pass screen for cytotoxic compounds.[10][11]

Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to a purple formazan precipitate. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate human cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the N-benzyl piperidin-4-one derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Observe the formation of purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution in each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Section 2: Antimicrobial Activity

The rise of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Piperidin-4-one derivatives have demonstrated significant potential, exhibiting activity against a range of Gram-positive and Gram-negative bacteria as well as pathogenic fungi.[12][13][14]

Mechanism of Action: Enzyme Inhibition

A key advantage of developing novel scaffolds is the potential to overcome existing resistance mechanisms. Molecular docking studies have provided valuable insights into the potential antibacterial mechanisms of N-benzyl piperidin-4-ones. These studies suggest that the compounds can bind effectively to the active site of critical bacterial enzymes, such as AmpC β-lactamase.[15] This enzyme is responsible for hydrolyzing and inactivating β-lactam antibiotics, a major mechanism of resistance in many Gram-negative bacteria. By inhibiting this enzyme, the piperidin-4-one derivatives could potentially restore the efficacy of existing antibiotics or act as standalone antibacterial agents.

Caption: Workflow for determining Minimum Inhibitory (MIC) and Cidal (MFC/MBC) Concentrations.

Antimicrobial Activity Data

The potency of antimicrobial agents is typically reported as the Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that inhibits visible growth of a microorganism.

| Compound Class | Microorganism | Activity/MIC | Reference |

| Condensation derivatives | Escherichia coli | Potent | [4][16] |

| Condensation derivatives | Aspergillus niger | Potent | [4][16] |

| 2,6-diaryl derivatives | Staphylococcus aureus | Good activity | [12] |

| 2,6-diaryl derivatives | Candida albicans | Good activity | [12] |

| Imidazole substituted | Bacillus subtilis | Highly Potent | [13] |

Experimental Protocol: Broth Microdilution for MIC Determination

This method is a gold standard for determining the quantitative antimicrobial susceptibility of a compound.[16]

Step-by-Step Methodology:

-

Preparation: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (for bacteria) or RPMI medium (for fungi) to all wells.

-

Compound Dilution: Add 50 µL of the test compound solution (e.g., at 2x the highest desired test concentration) to the first column of wells. Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding the final 50 µL from the last column. This creates a concentration gradient across the plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add 50 µL of the standardized inoculum to all wells, bringing the total volume to 100 µL. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria, or as appropriate for fungi.

-

MIC Reading: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Section 3: Neuroprotective and CNS Activity

Neurodegenerative diseases like Alzheimer's and Parkinson's, as well as ischemic stroke, represent significant unmet medical needs. The N-benzyl piperidin-4-one scaffold is central to several neurologically active agents and its derivatives show promise as neuroprotective agents.[17][18]

Mechanisms of Neuroprotection

N-benzyl piperidin-4-one derivatives exert their neuroprotective effects through multiple, often complementary, mechanisms.

-

Acetylcholinesterase (AChE) Inhibition: N-benzyl-4-piperidone is a key intermediate in the synthesis of Donepezil, a cornerstone therapy for Alzheimer's disease.[1][4] Donepezil functions by reversibly inhibiting AChE, the enzyme that degrades the neurotransmitter acetylcholine. This increases acetylcholine levels in the synaptic cleft, improving cognitive function.[1] Novel derivatives based on this scaffold are being explored as potent AChE inhibitors.[19]

-

Sigma-1 (σ1) Receptor Agonism: The σ1 receptor is an intracellular chaperone protein involved in regulating ion channels, calcium signaling, and neuronal survival. The ligand 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) has been shown to provide robust neuroprotection in experimental stroke models.[20][21] Its mechanism is linked to the attenuation of neuronal nitric oxide synthase (nNOS) activity and the subsequent reduction in toxic nitric oxide production during an ischemic event.[20][21]

-

Antioxidant and Anti-inflammatory Effects: Oxidative stress and neuroinflammation are common pathological features in neurodegenerative disorders. Piperine, a natural product containing a piperidine moiety, has demonstrated neuroprotective effects in a Parkinson's disease model by reducing oxidative stress, microglia activation, and apoptosis of dopaminergic neurons.[22]

Experimental Protocol: In Vitro Neuroprotection Assay

This assay evaluates a compound's ability to protect neuronal cells from a toxic insult, mimicking conditions found in neurodegenerative diseases or stroke.

Principle: Neuronal cells, such as the human neuroblastoma cell line SH-SY5Y, are exposed to a neurotoxin (e.g., glutamate, MPP+, or H2O2). The ability of a test compound to prevent the resulting cell death is quantified.[18]

Step-by-Step Methodology:

-

Cell Culture: Culture SH-SY5Y cells in a suitable medium. For some applications, cells may first be differentiated into a more mature neuronal phenotype using agents like retinoic acid.

-

Seeding: Seed the cells into a 96-well plate and allow them to adhere for 24 hours.

-

Pre-treatment: Treat the cells with various concentrations of the N-benzyl piperidin-4-one derivative for 1-2 hours.

-

Toxic Insult: Add a neurotoxin to the wells. For example, to model excitotoxicity, add L-glutamic acid to a final concentration that induces approximately 50% cell death in control wells.[18]

-

Incubation: Co-incubate the cells with the test compound and the toxin for 24-48 hours.

-

Viability Assessment: Measure cell viability using a method like the MTT assay (described in Section 1.3) or by measuring lactate dehydrogenase (LDH) release into the medium (an indicator of cell death).

-

Data Analysis: Calculate the percentage of neuroprotection afforded by the compound at each concentration relative to the cells treated with the toxin alone.

Section 4: Synthesis and In Silico Modeling

The biological activity of these derivatives is intrinsically linked to their chemical structure. Efficient synthesis and predictive computational modeling are therefore critical components of the drug discovery process.

Core Synthesis Strategy: The Mannich Reaction

One of the most common and efficient methods for synthesizing the 2,6-diaryl-piperidin-4-one core is the Mannich condensation reaction.[2][12]

Principle: This is a three-component reaction involving an aldehyde (e.g., benzaldehyde), a ketone with an α-hydrogen (e.g., acetone or ethyl methyl ketone), and an amine (e.g., ammonium acetate, which serves as an ammonia source), typically in an alcohol solvent.

References

- 1. Page loading... [guidechem.com]

- 2. chemrevlett.com [chemrevlett.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05518J [pubs.rsc.org]

- 7. Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tips.sums.ac.ir [tips.sums.ac.ir]

- 11. Piperine induces cellular stresses, apoptosis, and cytotoxicity via JNK signaling and has concentration-dependently additive or synergistic effects with sorafenib in hepatocellular carcinoma: an in-vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and Antimicrobial Activity of Some Piperid-4-one Derivatives against Bacterial Strains | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]

- 15. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. thieme-connect.com [thieme-connect.com]

- 19. Synthesis, biological evaluation, and computational studies of N-benzyl pyridinium–curcumin derivatives as potent AChE inhibitors with antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Neuroprotective effect of sigma(1)-receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) is linked to reduced neuronal nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 22. Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

A-Technical-Guide-to-the-Therapeutic-Applications-of-Piperidine-Scaffolds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as a cornerstone in medicinal chemistry, recognized for its prevalence in a vast number of therapeutic agents.[1][2][3] Its remarkable versatility stems from a combination of desirable physicochemical properties and synthetic tractability, making it a "privileged scaffold" in modern drug discovery.[2][3] This guide provides an in-depth exploration of the piperidine motif, elucidating its fundamental properties, diverse therapeutic applications, and the underlying chemical principles that drive its efficacy. We will delve into its role in combating a spectrum of diseases, from neurodegenerative disorders and cancer to infectious agents. Furthermore, this document will equip researchers with detailed experimental protocols for the synthesis and biological evaluation of novel piperidine-based compounds, supported by visualizations of key signaling pathways and workflows to foster a deeper understanding of their mechanisms of action.

The Piperidine Scaffold: A Profile of a Privileged Structure

The piperidine moiety, with its molecular formula (CH₂)₅NH, is a saturated heterocycle that offers a unique combination of structural and chemical features, making it highly valuable in drug design.[4]

Physicochemical and Structural Properties

The therapeutic success of piperidine-containing drugs can be attributed to several key characteristics:

-

Conformational Flexibility: The piperidine ring primarily adopts a chair conformation, similar to cyclohexane.[4] This flexibility allows piperidine-containing molecules to adapt their shape to fit the binding pockets of various biological targets.[2][5]

-

Modulation of Physicochemical Properties: The nitrogen atom within the piperidine ring can act as a hydrogen bond acceptor, and when protonated, as a hydrogen bond donor. This duality is crucial for establishing strong interactions with biological macromolecules. The scaffold itself contributes favorably to a molecule's aqueous solubility and membrane permeability, which are critical for oral bioavailability.[2][6]

-

Metabolic Stability: The piperidine ring is relatively stable to metabolic degradation, which can enhance the in vivo half-life of a drug.[2] Functionalization at positions adjacent to the nitrogen atom can further modulate this stability.[2]

-

Synthetic Accessibility: A wealth of well-established synthetic methods allows for the efficient construction and diverse functionalization of the piperidine ring, facilitating the generation of large libraries of compounds for screening.[3][7][8]

Prevalence in FDA-Approved Drugs

The piperidine scaffold is a recurring motif in a wide array of pharmaceuticals approved by the U.S. Food and Drug Administration (FDA).[7][8] Its derivatives are found in over twenty classes of pharmaceuticals, highlighting its broad therapeutic utility.[7][9] A notable example is Methylphenidate (Ritalin), used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD), which features a piperidine core.

Therapeutic Applications Across Disease Areas

The versatility of the piperidine scaffold has been harnessed to develop treatments for a wide range of diseases.

Central Nervous System (CNS) Disorders

Piperidine derivatives have shown significant promise in the treatment of various CNS disorders, including neurodegenerative diseases and psychiatric conditions.

-

Alzheimer's Disease: The piperidine nucleus is a key component in several compounds developed to combat Alzheimer's disease.[10][11] One of the primary strategies involves the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. Donepezil, a widely prescribed medication for Alzheimer's, features a piperidine moiety.[11] Novel piperidine-based compounds have been synthesized and shown to have potent anti-acetylcholinesterase activity.[12] Some derivatives also exhibit multi-target activity, inhibiting cholinesterases, BACE1, and Aβ₁₋₄₂ aggregation.[13]

-

Schizophrenia: Piperidine and piperazine derivatives are integral to the development of antipsychotic agents.[14][15] These compounds often act as antagonists at dopamine D2 and serotonin 5-HT2A receptors.[16][17] The modulation of these receptor systems is a key mechanism for managing the symptoms of schizophrenia.[18] Newer generations of these drugs aim to balance their activity at multiple receptors to improve efficacy and reduce side effects.[17]

-

Huntington's Disease: Pridopidine, a piperidine derivative, acts by activating the Sigma-1 receptor (S1R), an intracellular protein involved in crucial cellular processes for neuronal health and survival.[19] Activation of S1R has shown neuroprotective effects in models of several neurodegenerative diseases, including Huntington's disease, by restoring impaired synaptic plasticity, enhancing mitochondrial function, and reducing cellular stress.[19]

Oncology

The piperidine scaffold is a prominent feature in a growing number of anticancer agents.[20][21] Its derivatives have been shown to target various hallmarks of cancer, including uncontrolled cell proliferation and survival.[22][23]

-

Mechanism of Action: Piperidine-containing compounds can exert their anticancer effects through the modulation of critical signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt pathway.[24] They can also induce apoptosis (programmed cell death) in cancer cells by activating pathways involving caspases.[22]

-

Targeted Therapies: Many piperidine-based anticancer drugs are designed as targeted therapeutics, selectively inhibiting proteins that drive cancer growth, such as EGFR, VEGFR, and various kinases.[20] This targeted approach aims to improve efficacy while minimizing damage to healthy cells.[20]

The following table summarizes the in vitro cytotoxic activity of selected piperidine derivatives against various cancer cell lines:

| Derivative | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) |

| DTPEP | MCF-7 | Breast (ER+) | 0.8 ± 0.04 |

| DTPEP | MDA-MB-231 | Breast (ER-) | 1.2 ± 0.12 |

| Compound 17a | PC3 | Prostate | 0.81 |

| Compound 17a | MGC803 | Gastric | 1.09 |

| HSP70-36 | BT474 | Breast | 1.41 |

Table adapted from data presented in a comparative analysis of piperidine derivatives in anticancer research.[24]

Infectious Diseases

Piperidine derivatives have also demonstrated significant potential in the fight against infectious diseases caused by viruses and other pathogens.

-

Antiviral Activity:

-

HIV: A novel class of HIV-1 protease inhibitors incorporating a flexible piperidine as the P2 ligand has been designed.[25][26] These inhibitors have shown excellent inhibitory effects on both enzymatic activity and viral infectivity.[25] Some derivatives have demonstrated potent antiviral activity against drug-resistant HIV-1 variants.[27][28]

-

Influenza: Piperidine-based derivatives have been identified as potent inhibitors of the influenza virus.[29] Some compounds have shown excellent inhibitory activity against a variety of influenza virus strains, interfering with the early to middle stages of viral replication.[29]

-

Other Viruses: Piperidine alkaloids have also shown in vitro antiviral activity against the Chikungunya virus.[30]

-

-

Other Antimicrobial Applications: The piperidine scaffold is also being explored for its potential against other infectious agents, including parasites. For instance, novel piperidine-benzodioxole derivatives have been designed and evaluated as potential leishmanicidal drug candidates.[31]

Synthesis and Evaluation of Piperidine Scaffolds: Experimental Protocols

The successful development of piperidine-based therapeutics relies on robust synthetic methodologies and rigorous biological evaluation.

Synthesis of Functionalized Piperidines

A variety of synthetic strategies exist for the construction and functionalization of the piperidine ring. One-pot multicomponent reactions (MCRs) are particularly advantageous as they offer operational simplicity and improved efficiency.[32]

Protocol: One-Pot Synthesis of 2,6-Disubstituted Nonsymmetrical Piperid-4-ones [32]

This protocol describes a four-component condensation reaction to generate significant molecular complexity in a single step.[32]

Materials:

-

Tosyl imine (1.0 equiv)

-

Methanol (MeOH)

-

Titanium tetrachloride (TiCl₄)

-

Diketene (1.2 equiv)

-

Aldehyde (1.0 equiv)

Procedure:

-

To a solution of a tosyl imine (1.0 equiv) in methanol (MeOH), add titanium tetrachloride (TiCl₄) at a controlled temperature.

-

Add diketene (1.2 equiv) to the reaction mixture.

-

Monitor the consumption of starting materials using Thin Layer Chromatography (TLC).

-

Once the starting materials are consumed, introduce an aldehyde (1.0 equiv) to the flask.

-

After the reaction is complete, quench the reaction and perform a standard aqueous work-up.

-

Purify the crude product by flash chromatography on silica gel to obtain the desired piperid-4-one.

Biological Evaluation

Once synthesized, novel piperidine derivatives must be evaluated for their biological activity. A common initial screen for anticancer compounds is the MTT assay, which assesses cell viability.

Protocol: MTT Assay for Cytotoxicity [33]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[24]

Materials:

-

96-well plate

-

Cancer cell line of interest

-

Cell culture medium

-

Piperidine compound to be tested

-

MTT solution

-

Solubilization buffer (e.g., DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1.5 x 10⁵ cells/mL and incubate overnight at 37°C in a 5% CO₂ incubator.[33]

-

Compound Treatment: Treat the cells with various concentrations of the piperidine compound and a vehicle control. Incubate for the desired time period (e.g., 48 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.

-

Solubilization: Add a solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Visualizing Mechanisms and Workflows

Diagrams are essential tools for visualizing complex biological pathways and experimental procedures.

PI3K/Akt Signaling Pathway in Cancer

Many piperidine derivatives exert their anticancer effects by modulating the PI3K/Akt pathway, a critical intracellular signaling network that promotes cell survival and proliferation.[24]

Caption: PI3K/Akt signaling pathway and the inhibitory action of a piperidine derivative.

Drug Discovery Workflow for Piperidine Derivatives

The process of discovering and developing new piperidine-based drugs follows a structured workflow.

Caption: A generalized workflow for the discovery of piperidine-based drugs.

Conclusion and Future Perspectives

The piperidine scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its favorable physicochemical properties, coupled with its synthetic accessibility, have led to its incorporation into a wide range of successful drugs. The ongoing exploration of novel piperidine derivatives holds immense promise for the development of next-generation therapeutics to address unmet medical needs in oncology, neurodegenerative diseases, and infectious diseases. Future research will likely focus on the development of more selective and potent piperidine-based compounds, the exploration of new therapeutic targets, and the application of innovative synthetic methodologies to create increasingly complex and effective drug candidates.

References

- 1. nbinno.com [nbinno.com]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Piperidine - Wikipedia [en.wikipedia.org]

- 5. nbinno.com [nbinno.com]

- 6. thieme-connect.de [thieme-connect.de]

- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the ... - RSC Advances (RSC Publishing) DOI:10.1039/C4RA14418J [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. benthamdirect.com [benthamdirect.com]

- 11. Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of Multitarget-Directed Ligands from Piperidine Alkaloid Piperine as a Cap Group for the Management of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. tandfonline.com [tandfonline.com]

- 17. Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. Pridopidine - Wikipedia [en.wikipedia.org]

- 20. discovery.researcher.life [discovery.researcher.life]

- 21. encyclopedia.pub [encyclopedia.pub]

- 22. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 23. cris.bgu.ac.il [cris.bgu.ac.il]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. Design and evaluation of novel piperidine HIV-1 protease inhibitors with potency against DRV-resistant variants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Piperidine scaffold as the novel P2-ligands in cyclopropyl-containing HIV-1 protease inhibitors: Structure-based design, synthesis, biological evaluation and docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Piperidine scaffold as the novel P2-ligands in cyclopropyl-containing HIV-1 protease inhibitors: Structure-based design, synthesis, biological evaluation and docking study | PLOS One [journals.plos.org]

- 29. Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors [pubmed.ncbi.nlm.nih.gov]

- 30. In vitro antiviral activity of piperidine alkaloids from Senna spectabilis flowers on Chikungunya virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Synthesis and biological evaluation of novel piperidine-benzodioxole derivatives designed as potential leishmanicidal drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. pdf.benchchem.com [pdf.benchchem.com]

- 33. benchchem.com [benchchem.com]

The Strategic Role of 1-Benzyl-5-(hydroxymethyl)piperidin-2-one in the Synthesis of Novel Central Nervous System Agents

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The piperidine ring system is a cornerstone in the architecture of numerous central nervous system (CNS) agents, prized for its conformational flexibility and ability to present substituents in a defined three-dimensional space. Within this privileged scaffold, 1-Benzyl-5-(hydroxymethyl)piperidin-2-one emerges as a highly versatile synthetic intermediate. The N-benzyl group serves as a crucial protecting group and can participate in key cation-π interactions with biological targets, while the 5-(hydroxymethyl)piperidin-2-one core offers multiple points for stereocontrolled functionalization. This technical guide provides a comprehensive overview of the synthesis, characterization, and strategic application of this building block in the design and construction of novel CNS-active molecules. We will explore detailed synthetic protocols, delve into the mechanistic rationale for its use, and present a case study on its elaboration into a potential dopamine D2 receptor antagonist scaffold, thereby offering insights for researchers in medicinal chemistry and drug development.

Introduction to Chiral Piperidin-2-one Scaffolds in CNS Drug Discovery

The prevalence of the piperidine moiety in pharmaceuticals is a testament to its utility as a bioisostere for various functional groups and its ability to impart favorable pharmacokinetic properties.[1] Its saturated, six-membered ring structure allows for precise spatial arrangement of substituents, which is critical for selective interaction with complex biological targets within the CNS.[1][2]

1.1. The Piperidine Moiety: A Privileged Scaffold in CNS-active Compounds

Piperidine-containing compounds have found applications in a wide range of therapeutic areas, including as antipsychotics, antidepressants, and analgesics. The nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, facilitating interactions with receptor active sites. Furthermore, the lipophilicity of the piperidine ring can be modulated through substitution to optimize blood-brain barrier penetration.

1.2. Significance of the 5-(hydroxymethyl) Substituent for Stereospecific Interactions

The presence of a hydroxymethyl group at the 5-position of the piperidin-2-one ring introduces a chiral center and a versatile functional handle. This hydroxyl group can be a key pharmacophoric feature, participating in hydrogen bonding with the target protein. More importantly, it serves as a reactive site for further chemical modifications, such as etherification, esterification, or conversion to an amine, allowing for the exploration of a wide chemical space and the fine-tuning of structure-activity relationships (SAR).[3][4]

1.3. The N-Benzyl Protecting Group: Synthetic Utility and Removal

The N-benzyl group is a widely used protecting group for secondary amines due to its stability under a variety of reaction conditions and its facile removal by catalytic hydrogenation.[5][6] In the context of CNS agents, the benzyl group is not merely a protecting group; its aromatic ring can engage in favorable π-π stacking or cation-π interactions with aromatic residues in the binding pockets of receptors like dopamine and serotonin receptors.[7][8] This dual role as a protective and pharmacophoric element makes it a strategic choice in the design of synthetic intermediates.

Physicochemical Properties and Spectroscopic Profile

A thorough understanding of the physicochemical properties and spectroscopic signature of this compound is essential for its synthesis, purification, and characterization.

2.1. Structural and Chemical Properties

| Property | Value |

| Molecular Formula | C₁₂H₁₅NO₂ |

| Molecular Weight | 205.25 g/mol |

| CAS Number | 744212-68-8 |

| Appearance | Predicted: White to off-white solid |

| Solubility | Soluble in methanol, ethanol, dichloromethane, chloroform |

2.2. Predicted Spectroscopic Profile

-

¹H NMR (400 MHz, CDCl₃, δ in ppm):

-

7.25-7.40 (m, 5H): Aromatic protons of the benzyl group.

-

4.65 (s, 2H): Methylene protons of the benzyl group (N-CH₂-Ph).

-

3.60-3.70 (m, 2H): Methylene protons of the hydroxymethyl group (-CH₂-OH).

-

3.30-3.40 (m, 2H): Methylene protons at the 6-position of the piperidinone ring.

-

2.40-2.50 (m, 1H): Methine proton at the 5-position.

-

2.20-2.30 (m, 2H): Methylene protons at the 3-position.

-

1.80-2.00 (m, 2H): Methylene protons at the 4-position.

-

1.70 (br s, 1H): Hydroxyl proton (-OH).

-

-

¹³C NMR (100 MHz, CDCl₃, δ in ppm):

-

171.0: Carbonyl carbon of the lactam (C=O).

-

137.0: Quaternary aromatic carbon of the benzyl group.

-

128.8 (2C), 127.8, 127.5 (2C): Aromatic carbons of the benzyl group.

-

65.0: Methylene carbon of the hydroxymethyl group (-CH₂-OH).

-

51.0: Methylene carbon of the benzyl group (N-CH₂-Ph).

-

49.0: Methylene carbon at the 6-position.

-

40.0: Methine carbon at the 5-position.

-

29.0: Methylene carbon at the 3-position.

-

22.0: Methylene carbon at the 4-position.

-

-

FT-IR (KBr, cm⁻¹):

-

3400 (broad): O-H stretch of the hydroxyl group.

-

3030, 2920, 2850: C-H stretches (aromatic and aliphatic).

-

1640 (strong): C=O stretch of the amide (lactam).[12]

-

1495, 1450: C=C stretches of the aromatic ring.

-

1050: C-O stretch of the primary alcohol.

-

-

Mass Spectrometry (EI):

-

m/z 205 (M⁺): Molecular ion.

-

m/z 174: [M - CH₂OH]⁺

-

m/z 91: Tropylium ion [C₇H₇]⁺ (characteristic for benzyl group).

-

Synthesis of this compound

The synthesis of the title compound can be envisioned through a multi-step sequence starting from readily available precursors. A plausible route involves the formation of the 5-(hydroxymethyl)piperidin-2-one core, followed by N-benzylation.

3.1. Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic disconnection points to 5-(hydroxymethyl)piperidin-2-one (δ-valerolactam with a 5-hydroxymethyl group) and a benzylating agent. The 5-(hydroxymethyl)piperidin-2-one can be derived from the reduction of a 5-carboxy- or 5-alkoxycarbonyl-piperidin-2-one, which in turn can be synthesized from glutamic acid or a related derivative.

3.2. Detailed Step-by-Step Protocol

This protocol is a representative synthesis based on established chemical transformations.

Step 1: Synthesis of 5-Oxo-pyrrolidine-2-carboxylic acid (Pyroglutamic Acid)

-

To a round-bottom flask, add L-Glutamic acid (100 g, 0.68 mol) and water (100 mL).

-

Heat the mixture in an oil bath at 140-150 °C with stirring.

-

Continue heating for 3-4 hours until the evolution of water ceases and the mixture solidifies upon cooling.

-

Recrystallize the crude product from water to yield pyroglutamic acid as a white crystalline solid.

Step 2: Reduction to 5-(Hydroxymethyl)pyrrolidin-2-one

-

In a flame-dried, three-necked round-bottom flask under an argon atmosphere, suspend Lithium aluminum hydride (LiAlH₄) (28 g, 0.74 mol) in anhydrous tetrahydrofuran (THF) (500 mL).

-

Cool the suspension to 0 °C in an ice-salt bath.

-

Slowly add a solution of pyroglutamic acid (30 g, 0.23 mol) in anhydrous THF (300 mL) dropwise, maintaining the internal temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 6 hours.

-

Cool the reaction to 0 °C and quench by the slow, sequential addition of water (28 mL), 15% aqueous NaOH (28 mL), and water (84 mL).

-

Stir the resulting granular precipitate for 1 hour, then filter through a pad of Celite®.

-

Wash the filter cake thoroughly with hot THF.

-

Combine the filtrates and concentrate under reduced pressure to yield 5-(hydroxymethyl)pyrrolidin-2-one as a viscous oil.

Step 3: N-Benzylation to this compound

-

Dissolve 5-(hydroxymethyl)pyrrolidin-2-one (10 g, 0.087 mol) in anhydrous dimethylformamide (DMF) (150 mL) in a round-bottom flask.

-

Cool the solution to 0 °C and add sodium hydride (NaH) (60% dispersion in mineral oil, 4.2 g, 0.104 mol) portion-wise.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

-

Cool the mixture back to 0 °C and add benzyl bromide (11.4 mL, 0.096 mol) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of water (50 mL).

-

Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford this compound.[5]

3.3. Synthetic Workflow Diagram

Application in the Synthesis of a Dopamine D₂ Receptor Antagonist Scaffold

The this compound scaffold is an excellent starting point for the synthesis of CNS agents, such as dopamine D₂ receptor antagonists, which are used in the treatment of schizophrenia and other psychotic disorders.[7][13] The hydroxymethyl group can be elaborated to introduce a side chain that mimics the pharmacophore of known D₂ antagonists.

4.1. Case Study: Elaboration into a D₂ Antagonist Precursor

4.1.1. Mechanistic Rationale and Reaction Scheme

Pharmacophore models of many D₂ antagonists reveal the importance of a basic nitrogen atom situated at a specific distance from an aromatic moiety.[2][7] We can leverage the hydroxymethyl group of our intermediate to install such a feature. The strategy involves converting the alcohol to a leaving group (e.g., a tosylate or mesylate), followed by nucleophilic substitution with a suitable amine-containing fragment. A common fragment in D₂ antagonists is a substituted piperazine.

Reaction Scheme:

-

Activation of the Hydroxyl Group: The primary alcohol is converted to a tosylate using p-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine (TEA) or pyridine.

-

Nucleophilic Substitution: The resulting tosylate is then reacted with a protected piperazine, such as N-Boc-piperazine, in a nucleophilic substitution reaction. The Boc group can be subsequently removed to reveal the basic nitrogen.

4.1.2. Detailed Experimental Protocol

Step 1: Synthesis of (1-Benzyl-2-oxopiperidin-5-yl)methyl 4-methylbenzenesulfonate

-

Dissolve this compound (5 g, 24.4 mmol) in anhydrous dichloromethane (DCM) (100 mL).

-

Add triethylamine (6.8 mL, 48.8 mmol).

-

Cool the solution to 0 °C and add p-toluenesulfonyl chloride (5.1 g, 26.8 mmol) portion-wise.

-

Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.

-

Wash the reaction mixture with 1 M HCl (2 x 50 mL), saturated aqueous sodium bicarbonate (NaHCO₃) (50 mL), and brine (50 mL).

-

Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tosylate, which can be used in the next step without further purification.

Step 2: Synthesis of tert-butyl 4-((1-benzyl-2-oxopiperidin-5-yl)methyl)piperazine-1-carboxylate

-

Dissolve the crude tosylate from the previous step in acetonitrile (100 mL).

-

Add N-Boc-piperazine (5.0 g, 26.8 mmol) and potassium carbonate (K₂CO₃) (6.7 g, 48.8 mmol).

-

Heat the mixture to reflux and stir for 24 hours.

-

Cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography (ethyl acetate/hexane gradient) to obtain the Boc-protected piperazine derivative.

4.1.3. Pathway Diagram for Elaboration

Structure-Activity Relationship (SAR) Insights

The resulting D₂ antagonist precursor can be further modified to explore SAR.

5.1. Impact of the Piperidinone Core and N-Benzyl Group

-

Lactam Carbonyl: The carbonyl oxygen can act as a hydrogen bond acceptor, a key interaction in many receptor-ligand binding events.[4]

-

N-Benzyl Group: As previously mentioned, the benzyl group can provide important hydrophobic and cation-π interactions. Substitution on the benzyl ring can be used to modulate electronic properties and steric bulk to optimize binding affinity and selectivity.

5.2. Modifications of the 5-Substituent and their Pharmacological Consequences

The following table summarizes potential modifications to the 5-position side chain and their expected impact on D₂ receptor antagonism, based on known SAR for this target class.

| Modification | Rationale | Expected Impact on Activity |

| Varying the terminal amine | The nature of the basic nitrogen is crucial for the key ionic interaction with an aspartate residue (Asp114 in the D₂ receptor). | Secondary amines may show different pKa and binding kinetics compared to tertiary amines. |

| Introducing substituents on the piperazine ring | Aromatic substituents on the piperazine ring can engage in additional hydrophobic or electronic interactions within the binding pocket. | Can significantly increase affinity and selectivity (e.g., o-methoxyphenyl, dichlorophenyl). |

| Altering the linker length | The distance between the piperidinone core and the basic nitrogen is critical for optimal receptor geometry. | Lengthening or shortening the linker can decrease activity if the optimal distance is not maintained. |

| Conversion of the lactam to a lactone or other heterocycle | Bioisosteric replacement of the lactam can modulate solubility, metabolic stability, and hydrogen bonding capacity. | May lead to novel scaffolds with improved pharmacokinetic profiles. |

Future Perspectives and Emerging Applications

The versatility of this compound extends beyond dopamine receptor antagonists. The strategic placement of its functional groups makes it an attractive starting point for the synthesis of ligands for other CNS targets, including:

-

Serotonin (5-HT) Receptors: Many 5-HT receptor ligands also feature a basic nitrogen at a defined distance from an aromatic system.[14]

-

Sigma (σ) Receptors: Piperidine-based scaffolds are common in high-affinity sigma receptor ligands, which are being investigated for the treatment of various neurological and psychiatric disorders.

-

Muscarinic Acetylcholine Receptors (mAChRs): Chiral piperidine derivatives are key components of selective muscarinic agonists and antagonists.

The development of novel, stereoselective methods for the synthesis of substituted piperidinones will further enhance the utility of this and related scaffolds in CNS drug discovery.

Conclusion

This compound represents a strategically designed and highly valuable intermediate for the synthesis of complex CNS-active molecules. Its synthesis from readily available starting materials, combined with the orthogonal reactivity of its functional groups, provides a robust platform for the construction of diverse chemical libraries. The inherent chirality and the dual role of the N-benzyl group as both a protecting group and a pharmacophoric element underscore its utility. As demonstrated in the case study of a dopamine D₂ receptor antagonist precursor, this building block enables the efficient installation of key pharmacophoric features, paving the way for the discovery of next-generation therapeutics for neurological and psychiatric disorders.

References

- 1. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Scaffold hopping for identification of novel D2 antagonist based on 3D pharmacophore modelling of illoperidone analogs | Semantic Scholar [semanticscholar.org]

- 3. Structure activity relationship [pharfac.mans.edu.eg]

- 4. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Scaffold hopping for identification of novel D(2) antagonist based on 3D pharmacophore modelling of illoperidone analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Solved The 1H and 13C NMR spectra of δ-valerolactone | Chegg.com [chegg.com]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical properties of 1-Benzyl-5-(hydroxymethyl)piperidin-2-one

An In-depth Technical Guide to the Physicochemical Properties of 1-Benzyl-5-(hydroxymethyl)piperidin-2-one

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of this compound (CAS No. 744212-68-8), a substituted δ-valerolactam of significant interest in medicinal chemistry and synthetic organic chemistry. The piperidine ring is a ubiquitous structural motif in numerous natural products and pharmaceutically active compounds, making its derivatives valuable scaffolds for drug discovery.[1][2] This document consolidates predicted and theoretical data, outlines robust analytical methodologies for characterization, and presents detailed experimental protocols for property determination. The intended audience includes researchers, medicinal chemists, and drug development professionals who require a deep understanding of this compound's behavior for its effective application in synthesis, screening, and formulation.

Chemical Identity and Molecular Structure

This compound is a chiral molecule featuring a six-membered piperidin-2-one (δ-valerolactam) ring.[3] The core structure is N-substituted with a benzyl group and C-5 substituted with a hydroxymethyl group. These functional groups dictate its chemical reactivity, solubility, and potential for intermolecular interactions.

-

IUPAC Name: this compound

-

Molecular Formula: C₁₃H₁₇NO₂

-

Molecular Weight: 219.28 g/mol

Caption: Molecular Structure of this compound.

Physicochemical Properties

The physicochemical profile of a compound is critical for predicting its behavior in both chemical and biological systems. The data presented below are derived from computational predictions, as extensive experimental data for this specific molecule is not widely published.

| Property | Value | Source / Method | Justification and Scientific Insight |

| Boiling Point | 422.3 ± 28.0 °C | Predicted[4] | The high boiling point is attributed to the molecule's high molecular weight and the presence of a polar lactam and a hydrogen-bond-donating hydroxyl group, which increase intermolecular forces. |

| Density | 1.148 ± 0.06 g/cm³ | Predicted[4] | The density, greater than that of water, is consistent with a molecule containing multiple heteroatoms (N, O) and an aromatic ring within a compact structure. |

| Melting Point | Not reported | Literature Survey[6] | The solid-state properties are undetermined. Experimental determination via Differential Scanning Calorimetry (DSC) or a standard melting point apparatus is required for confirmation. The presence of both rigid (aromatic) and flexible (piperidine) components, along with hydrogen bonding capability, suggests it will be a crystalline solid at room temperature. |

| pKa | 14.73 ± 0.10 | Predicted[4] | This predicted value corresponds to the acidity of the primary alcohol (hydroxyl group). The lactam nitrogen is non-basic due to the delocalization of its lone pair into the adjacent carbonyl, an amide resonance effect. The carbonyl oxygen is weakly basic.[7] |

| LogP (Partition Coeff.) | Not reported | Theoretical | The LogP value, representing the ratio of concentrations in octanol and water, is a key indicator of lipophilicity.[8][9] The benzyl group contributes significantly to a positive LogP, indicating lipophilicity, while the hydroxymethyl and polar lactam functionalities increase hydrophilicity. The overall value is expected to be moderately positive. Computational methods based on atomic or group contributions can provide a reliable estimate.[10][11][12] |

| Aqueous Solubility | Not reported | Theoretical | Solubility will be a balance between the hydrophilic hydroxymethyl and lactam groups, which can hydrogen bond with water, and the large, hydrophobic benzyl group. It is expected to have limited solubility in water but good solubility in polar organic solvents like methanol, ethanol, and DMSO. |

Synthesis and Purification

Caption: Proposed synthetic workflow for this compound.

Causality in Experimental Choices:

-

Base Selection: A non-nucleophilic base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) is chosen to deprotonate the lactam nitrogen without competing in the subsequent nucleophilic substitution reaction with benzyl bromide.

-

Solvent Choice: A polar aprotic solvent such as DMF or acetonitrile is ideal as it can dissolve the starting materials and effectively solvate the cation of the base, enhancing the nucleophilicity of the lactam anion.

-

Purification Method: Column chromatography is the method of choice for separating the polar product from less polar starting materials (benzyl bromide) and non-polar impurities, owing to the product's hydroxyl and lactam groups.

Analytical and Spectroscopic Characterization

Unambiguous identification and purity assessment are achieved through a combination of modern spectroscopic techniques. Below are the expected spectral characteristics for this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure in solution.

-

¹H NMR:

-

Aromatic Protons: A multiplet integrating to 5 protons is expected in the δ 7.2-7.4 ppm range, characteristic of the monosubstituted benzene ring of the benzyl group.[14]

-

Benzyl CH₂: A singlet (or AB quartet if sterically hindered) integrating to 2 protons is anticipated around δ 4.5 ppm, deshielded by the adjacent nitrogen and aromatic ring.

-

Piperidine Ring Protons: A series of complex multiplets integrating to 7 protons would appear between δ 1.5-3.5 ppm. The protons adjacent to the nitrogen and the carbonyl group will be the most deshielded.

-

Hydroxymethyl CH₂OH: Protons of the CH₂ group will likely appear as a doublet of doublets or a multiplet around δ 3.5-3.8 ppm. The hydroxyl proton (OH) will present as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

-

-

¹³C NMR:

-

Carbonyl Carbon (C=O): A signal is expected in the δ 170-175 ppm region, typical for a lactam carbonyl.[15]

-

Aromatic Carbons: Four signals are expected between δ 127-140 ppm; one quaternary carbon (ipso) and three CH carbons with different chemical environments.

-

Benzyl CH₂: A signal around δ 50-55 ppm.

-

Piperidine Ring Carbons: Signals for the five ring carbons will appear in the aliphatic region (δ 20-60 ppm).

-

Hydroxymethyl CH₂OH: A signal around δ 60-65 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy provides confirmation of the key functional groups present in the molecule.

-

O-H Stretch: A broad absorption band is expected in the region of 3200-3500 cm⁻¹, characteristic of the hydroxyl group's hydrogen bonding.

-

C-H Stretch (Aromatic): Sharp peaks are expected just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Strong absorption bands are expected in the 2850-2960 cm⁻¹ region.

-

C=O Stretch (Amide I): A very strong, sharp absorption band is characteristic for the lactam carbonyl group, expected around 1630-1680 cm⁻¹. The six-membered ring structure results in minimal ring strain, placing the absorption in the typical range for secondary amides.[16]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, confirming the molecular formula.

-

Molecular Ion (M⁺): For Electron Ionization (EI), a molecular ion peak would be observed at m/z = 219.

-

Key Fragmentation: The most prominent fragment is expected at m/z = 91, corresponding to the stable tropylium cation ([C₇H₇]⁺) formed from the loss of the benzyl group. Another significant fragmentation pathway would be the loss of the hydroxymethyl group (•CH₂OH, 31 Da), leading to a fragment at m/z = 188.

X-ray Crystallography

While no public crystal structure exists for this specific compound, single-crystal X-ray diffraction would be the definitive method for confirming its solid-state structure, including the absolute stereochemistry and the conformation of the piperidine ring. For related piperidinone derivatives, the six-membered heterocycle typically adopts a stable chair conformation to minimize steric strain.[17][18]

Experimental Protocols

The following protocols describe standardized, self-validating methods for determining key properties in a research setting.

Protocol: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol is the gold-standard method for determining the thermodynamic solubility of a compound.[8]

Objective: To determine the concentration of a saturated solution of the title compound in water at a specified temperature.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of purified water (e.g., 10 mg in 5 mL) in a sealed glass vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) using a mechanical shaker for 24-48 hours. This duration ensures that equilibrium between the solid and dissolved states is reached. The continued presence of undissolved solid is crucial for ensuring saturation.

-

Phase Separation: Allow the suspension to stand undisturbed for at least 24 hours at the same constant temperature for the undissolved solid to sediment. Alternatively, centrifuge the sample to pellet the excess solid.

-

Sampling: Carefully withdraw a precise aliquot from the clear supernatant.

-

Quantification: Dilute the aliquot with a suitable mobile phase and analyze its concentration using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

-

Calculation: Determine the original concentration in the saturated solution (e.g., in mg/mL or µM) by back-calculating from the dilution factor.

Caption: Experimental workflow for solubility determination via the shake-flask method.

Protocol: Purity Assessment by Reverse-Phase HPLC

Objective: To determine the purity of a sample of the title compound and to separate it from potential impurities.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size). The C18 stationary phase is chosen for its versatility in retaining moderately polar to non-polar compounds.

-

Mobile Phase: A gradient elution is recommended to ensure separation of impurities with a wide range of polarities.

-

Solvent A: Water with 0.1% Formic Acid (or Trifluoroacetic Acid). The acid is added to improve peak shape by protonating any basic sites and suppressing silanol interactions.

-

Solvent B: Acetonitrile with 0.1% Formic Acid.

-

-

Gradient Program: Start with a high concentration of Solvent A (e.g., 95%) and linearly increase the concentration of Solvent B over 15-20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 254 nm, where the benzyl group will strongly absorb.

-

Sample Preparation: Dissolve a small amount of the compound (~1 mg/mL) in the mobile phase or a compatible solvent like acetonitrile.

-

Analysis: Inject 5-10 µL of the sample. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks detected.

Conclusion

This compound is a multifaceted molecule whose physicochemical properties are governed by the interplay of its benzyl, lactam, and hydroxymethyl moieties. While many of its core properties are currently based on theoretical predictions, this guide provides a robust framework for its empirical investigation. The outlined analytical methods and experimental protocols offer a clear path for researchers to validate these predictions and fully characterize the compound. A thorough understanding of its solubility, lipophilicity, and spectral signatures is paramount for its successful application in the design and synthesis of novel therapeutic agents.

References

- 1. chemrevlett.com [chemrevlett.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Lactam - Wikipedia [en.wikipedia.org]

- 4. This compound | 744212-68-8 [amp.chemicalbook.com]

- 5. 744212-68-8|this compound|BLD Pharm [bldpharm.com]

- 6. echemi.com [echemi.com]

- 7. youtube.com [youtube.com]

- 8. acdlabs.com [acdlabs.com]

- 9. dl.chemaxon.com [dl.chemaxon.com]

- 10. docs.chemaxon.com [docs.chemaxon.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 14. 1-Benzyl-4-piperidone(3612-20-2) 1H NMR [m.chemicalbook.com]

- 15. Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 2-Piperidinone [webbook.nist.gov]

- 17. Crystal structures of two chiral piperidine derivatives: 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one and 8-[(1S)-1-phenylethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7-thione - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic Characterization of 1-Benzyl-5-(hydroxymethyl)piperidin-2-one: A Technical Guide

This technical guide provides a comprehensive analysis of the expected spectroscopic data for the novel compound 1-Benzyl-5-(hydroxymethyl)piperidin-2-one. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth exploration of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The insights herein are derived from a thorough examination of analogous molecular structures and foundational spectroscopic principles, offering a robust predictive framework for the characterization of this molecule.

Introduction

This compound is a substituted piperidinone derivative with potential applications in medicinal chemistry and drug discovery. The piperidine scaffold is a prevalent motif in a vast array of pharmaceuticals and natural products.[1] The incorporation of a benzyl group at the nitrogen atom and a hydroxymethyl substituent at the C5 position introduces specific structural features that are expected to modulate its biological activity and physicochemical properties. Accurate spectroscopic characterization is paramount for confirming the molecular structure, assessing purity, and understanding the chemical environment of this compound. This guide will provide a detailed predictive analysis of its ¹H NMR, ¹³C NMR, IR, and MS spectra.

Molecular Structure and Key Features

The structure of this compound features a six-membered piperidin-2-one ring, an N-benzyl group, and a hydroxymethyl substituent at the 5-position. The stereochemistry at the C5 position will influence the complexity of the NMR spectra. This guide will consider the compound as a racemate unless otherwise specified.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of hydrogen atoms within a molecule. The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the benzyl group, the benzylic methylene protons, the protons of the piperidinone ring, and the protons of the hydroxymethyl group.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| Aromatic (C₆H₅) | 7.20 - 7.40 | Multiplet | - |

| Benzylic (N-CH₂ -Ph) | ~4.60 | Singlet (or AB quartet) | - |

| Hydroxymethyl (-CH₂ -OH) | 3.50 - 3.70 | Doublet of doublets | ~5, ~11 |

| Piperidinone H6eq | 3.30 - 3.50 | Multiplet | - |

| Piperidinone H6ax | 2.90 - 3.10 | Multiplet | - |

| Piperidinone H3eq | 2.50 - 2.70 | Multiplet | - |

| Piperidinone H3ax | 2.20 - 2.40 | Multiplet | - |

| Piperidinone H5 | 2.00 - 2.20 | Multiplet | - |

| Piperidinone H4eq | 1.90 - 2.10 | Multiplet | - |

| Piperidinone H4ax | 1.60 - 1.80 | Multiplet | - |

| Hydroxyl (-OH) | Variable | Broad singlet | - |

Rationale and Interpretation

-

Aromatic Protons: The five protons of the benzyl group are expected to resonate in the typical aromatic region of 7.20-7.40 ppm as a complex multiplet.[2]

-

Benzylic Protons: The two protons of the benzylic methylene group (N-CH₂-Ph) are diastereotopic due to the chiral center at C5. Therefore, they are expected to appear as an AB quartet, though they may resolve as a singlet depending on the solvent and magnetic field strength. Their chemical shift is predicted to be around 4.60 ppm due to the deshielding effect of the adjacent nitrogen and the phenyl ring.[3]

-

Hydroxymethyl Protons: The two protons of the hydroxymethyl group (-CH₂-OH) are also diastereotopic and will likely appear as a doublet of doublets, with a chemical shift around 3.50-3.70 ppm.[4][5]

-

Piperidinone Ring Protons: The protons on the piperidinone ring will exhibit complex splitting patterns due to geminal and vicinal couplings. The protons adjacent to the nitrogen (H6) and the carbonyl group (H3) will be the most deshielded of the ring protons. Axial and equatorial protons will have different chemical shifts.

-

Hydroxyl Proton: The chemical shift of the hydroxyl proton is highly variable and depends on concentration, solvent, and temperature. It is expected to appear as a broad singlet and may exchange with D₂O.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrument Setup: Utilize a 400 MHz or higher NMR spectrometer. Tune and shim the instrument to achieve optimal resolution.

-

Acquisition: Acquire the ¹H NMR spectrum using a standard pulse program. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum of this compound will show distinct signals for each unique carbon atom.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~172 |

| Aromatic C (quaternary) | ~137 |

| Aromatic CH | 127 - 129 |

| Hydroxymethyl (-C H₂-OH) | ~65 |

| Benzylic (N-C H₂-Ph) | ~52 |

| Piperidinone C6 | ~50 |

| Piperidinone C5 | ~38 |

| Piperidinone C3 | ~32 |

| Piperidinone C4 | ~25 |

Rationale and Interpretation

-

Carbonyl Carbon: The lactam carbonyl carbon (C2) is expected to be the most downfield signal, appearing around 172 ppm.[6]

-

Aromatic Carbons: The aromatic carbons of the benzyl group will resonate in the 127-137 ppm region. The quaternary carbon attached to the methylene group will be at the lower end of this range.[2]

-

Hydroxymethyl Carbon: The carbon of the hydroxymethyl group is predicted to be around 65 ppm.

-

Benzylic Carbon: The benzylic carbon (N-CH₂-Ph) will be deshielded by the nitrogen and the phenyl ring, with an expected chemical shift of approximately 52 ppm.[2]

-

Piperidinone Ring Carbons: The chemical shifts of the piperidinone ring carbons are influenced by their proximity to the nitrogen, the carbonyl group, and the hydroxymethyl substituent. The C6 carbon, being adjacent to the nitrogen, is expected to be the most downfield of the ring's sp³ carbons.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare a more concentrated sample (20-50 mg in 0.6 mL of deuterated solvent) than for ¹H NMR due to the lower natural abundance of ¹³C.

-

Instrument Setup: Use a spectrometer with a broadband probe.

-

Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3400 | Broad, Medium | O-H stretch (alcohol) |

| 3030 - 3080 | Medium | C-H stretch (aromatic) |

| 2850 - 2960 | Medium | C-H stretch (aliphatic) |

| ~1650 | Strong | C=O stretch (lactam) |

| 1450 - 1600 | Medium-Weak | C=C stretch (aromatic ring) |

| ~1050 | Medium | C-O stretch (alcohol) |

| 690 - 770 | Strong | C-H bend (aromatic, out-of-plane) |

Rationale and Interpretation

-

O-H Stretch: A broad and medium intensity peak around 3400 cm⁻¹ is characteristic of the hydroxyl group's stretching vibration, broadened due to hydrogen bonding.[7]

-

C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the piperidinone ring and the benzylic methylene group will appear just below 3000 cm⁻¹.

-

C=O Stretch: A strong absorption band around 1650 cm⁻¹ is a key indicator of the lactam carbonyl group. The exact position can be influenced by ring strain and substituents.[6][8]

-

C=C Stretches: The aromatic ring will show characteristic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: The stretching vibration of the C-O bond in the primary alcohol is expected to appear around 1050 cm⁻¹.

-

Aromatic C-H Bends: Strong out-of-plane C-H bending vibrations for the monosubstituted benzene ring are expected in the 690-770 cm⁻¹ range.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a neat solid using an Attenuated Total Reflectance (ATR) accessory, or as a KBr pellet.

-

Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the major absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structure elucidation. For this compound (C₁₃H₁₇NO₂), the exact mass is 219.1259 g/mol .

Predicted Fragmentation Pattern

-

Molecular Ion (M⁺): The molecular ion peak at m/z = 219 is expected to be observed.

-

Loss of Benzyl Group: A very common fragmentation pathway for N-benzyl compounds is the cleavage of the benzylic C-N bond, leading to the formation of a stable tropylium ion at m/z = 91 . This is often the base peak.[9] The remaining fragment would have an m/z of 128.

-

Loss of Hydroxymethyl Group: Cleavage of the C5-CH₂OH bond would result in a fragment at m/z = 188 (M - 31).

-

Other Fragmentations: Other potential fragmentations include the loss of water (H₂O) from the molecular ion (m/z = 201), and various cleavages of the piperidinone ring.

Logical Fragmentation Workflow

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Analysis: Acquire the mass spectrum, ensuring good resolution and mass accuracy.

-

Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound. The predicted spectra are based on established principles and data from structurally related molecules. This information serves as a valuable resource for researchers in the synthesis, characterization, and application of this and similar compounds. Experimental verification of these predictions will be crucial for the definitive structural elucidation of this compound.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. (S)-5-(Hydroxymethyl)piperidin-2-one | C6H11NO2 | CID 86313498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-(Hydroxymethyl)piperidine(3433-37-2) 1H NMR spectrum [chemicalbook.com]

- 6. 1-Benzyl-2-piperidone | C12H15NO | CID 5170076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Piperidinone [webbook.nist.gov]

- 8. 2-Piperidinone [webbook.nist.gov]